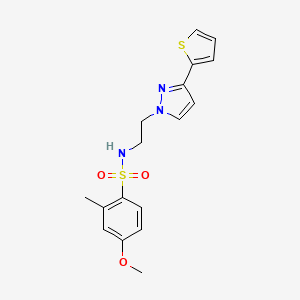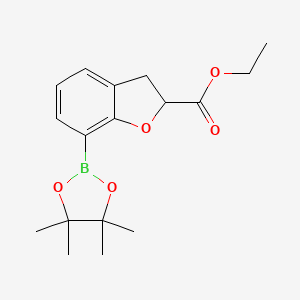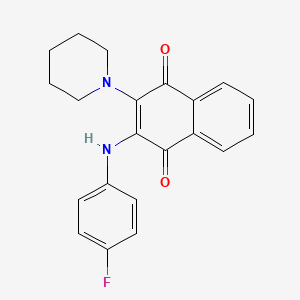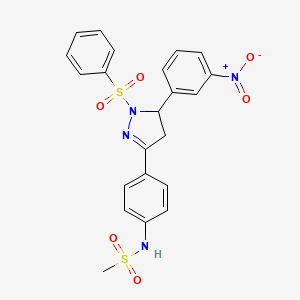
5-Bromo-N-methoxy-N-methyl-2-furamide
Vue d'ensemble
Description
5-Bromo-N-methoxy-N-methyl-2-furamide, also known as BMF, is a small molecule that has been studied for its potential applications in scientific research and laboratory experiments. BMF is a versatile and powerful compound that has a wide range of applications in organic synthesis and biochemistry. BMF is a halogenated derivative of the naturally occurring furanoid compound 2-furamide, which is found in many organisms. It has a wide range of biochemical and physiological effects, and its properties make it useful for a variety of laboratory experiments.
Applications De Recherche Scientifique
Dopamine Receptor Interaction
5-Bromo-N-methoxy-N-methyl-2-furamide and its related compounds are synthesized and studied for their interaction with dopamine receptors. These compounds, especially the benzamide class, show selective inhibition of hyperactivity in behavioral syndromes, indicating potential as antipsychotic agents with a lower tendency to induce extrapyramidal side effects. The structure-activity relationship of these compounds plays a critical role in their receptor interaction, with the o-methoxy group's orientation significantly influencing the bioactive conformation (Högberg et al., 1990).
Antimicrobial Activity
Compounds structurally related to 5-Bromo-N-methoxy-N-methyl-2-furamide, such as N-heterocyclyl-5-nitro-2-furamide derivatives, are synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant antibacterial and antifungal activities, providing potential applications in combating various microbial infections (Makino, 1962).
Antitumor and Antioxidant Properties
Derivatives of 5-Bromo-N-methoxy-N-methyl-2-furamide are explored for their potential in inducing apoptosis in human neuroblastoma cells. These compounds, particularly 5'-methoxyindirubin, show promising antiproliferative activities without affecting normal cells, suggesting their potential as effective drugs in treating neuroblastoma (Saito et al., 2011). Additionally, bromophenols isolated from marine red algae, similar in structure to 5-Bromo-N-methoxy-N-methyl-2-furamide, exhibit strong antioxidant activities, indicating their potential in preventing oxidative deterioration of food (Li et al., 2011).
Sigma Receptor Binding
Further structural exploration reveals that tetrahydroisoquinolinyl benzamides, such as 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, are potent and selective sigma(2) receptor ligands. Modifications of these structures influence their sigma receptor binding affinity, highlighting the importance of a constrained tetrahydroisoquinoline ring system in maintaining high sigma(2) receptor binding affinity and selectivity (Xu et al., 2007).
Propriétés
IUPAC Name |
5-bromo-N-methoxy-N-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-9(11-2)7(10)5-3-4-6(8)12-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKPOSQRUUNONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(O1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-methoxy-N-methyl-2-furamide | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2462601.png)



![2-[4-(Difluoromethyl)phenyl]benzoic acid](/img/structure/B2462608.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2462609.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2462610.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2462612.png)
![6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2462613.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2462616.png)
![1-[(Pentan-3-ylidene)amino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2462618.png)
![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2462621.png)
![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)